molecular formula C13H19NOS2 B2473177 (3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1798025-37-2

(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Katalognummer: B2473177
CAS-Nummer: 1798025-37-2
Molekulargewicht: 269.42
InChI-Schlüssel: PMDXVNNNQKQCQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(tert-Butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS Number: 1798025-37-2) is a chemical compound with the molecular formula C13H19NOS2 and a molecular weight of 269.43 g/mol . This pyrrolidine-based building block features a thiophene ring and a tert-butylthio ether moiety, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research . While specific biological activities for this exact compound are not detailed in the available literature, structural analogs containing both pyrrolidine and thiophene scaffolds are prominent in pharmaceutical research. For instance, related compounds based on pyrrolidine-2,5-dione and thiophene cores are being actively investigated in preclinical studies for their potential anticonvulsant and analgesic properties . Researchers are exploring such structures as potential multi-functional agents that interact with neuronal voltage-sensitive sodium channels . This product is intended for use in laboratory research and chemical synthesis as a molecular building block. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Eigenschaften

IUPAC Name

(3-tert-butylsulfanylpyrrolidin-1-yl)-thiophen-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS2/c1-13(2,3)17-11-4-6-14(8-11)12(15)10-5-7-16-9-10/h5,7,9,11H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDXVNNNQKQCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1CCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(3-(Tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone, with the CAS number 1798025-37-2, is a synthetic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring and a thiophene moiety, which are known to contribute to various pharmacological effects. This article aims to synthesize available research findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.

The molecular formula of this compound is C13H19NOS2, with a molecular weight of 269.4 g/mol. The structure includes a tert-butylthio group attached to a pyrrolidine ring, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H19NOS2
Molecular Weight269.4 g/mol
CAS Number1798025-37-2

Research indicates that compounds containing thiophene and pyrrolidine moieties often interact with various biological pathways. For instance, studies have shown that similar compounds can act as inhibitors of specific kinases involved in cellular signaling pathways, which are critical for cell proliferation and survival.

Inhibition of Kinase Activity

One significant area of interest is the inhibition of mixed lineage kinase 3 (MLK3), which has implications for neurodegenerative diseases such as Parkinson's disease. Inhibitors targeting MLK3 can reduce neuroinflammation and neuronal death, suggesting potential applications in treating neurocognitive disorders associated with HIV and other conditions .

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, it was found that MLK3 inhibitors could significantly reduce the release of pro-inflammatory cytokines in microglial cells. This indicates that this compound may possess similar anti-inflammatory properties, potentially making it a candidate for further investigation in neuroprotection .

Cytotoxicity Assessment

A cytotoxicity assessment conducted on related compounds demonstrated that certain structural modifications could enhance or diminish cellular toxicity. For example, compounds with similar functional groups were tested for their effects on SH-SY5Y neuroblastoma cells, revealing concentration-dependent toxicity profiles . Although specific data on this compound is limited, these findings suggest that careful evaluation of its cytotoxic effects is necessary.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful.

Compound NamePrimary ActivityIC50 (nM)
URMC-099MLK3 Inhibitor14
CEP1347MLK Inhibitor~5
K252aNeuroprotective Agent~5

These comparisons underscore the importance of structural features in determining biological activity and efficacy against specific targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

(a) (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 145736-65-8)
  • Key Differences :
    • The pyrrolidine ring in this analogue features a hydroxyl group at the 3-position instead of a tert-butylthio group.
    • The thiophene moiety is substituted with a methyl group at the 2-position rather than being unsubstituted at the 3-position.
  • Methyl substitution on thiophene may alter electronic effects, influencing binding affinity to target receptors (e.g., cannabinoid receptors) .
(b) 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
  • Key Differences: The pyrrolidine ring is replaced with a pyrazole ring, and the thiophene is substituted with amino and cyano groups.
(c) Patent-Disclosed 11β-HSD1 Inhibitors (e.g., Bicyclic Amine-Thiophen-3-yl Methanones)
  • Key Differences: The pyrrolidine is replaced with bicyclic amines (e.g., 8-aminobicyclo[3.2.1]octane or 6-azabicyclo[3.1.1]heptane). Additional substituents include pyrazole groups on the thiophene ring.
  • Implications :
    • Bicyclic amines may confer rigidity, enhancing target selectivity (e.g., for 11β-hydroxysteroid dehydrogenase type 1).
    • Pyrazole substitution could modulate interactions with hydrophobic enzyme pockets .

Structure-Activity Relationship (SAR) Insights

  • Pyrrolidine Substitution: tert-Butylthio groups may enhance metabolic stability by shielding the sulfur atom from oxidative degradation. Hydroxyl or amino groups (e.g., in pyrazole derivatives) improve solubility but may reduce CNS penetration due to increased polarity .
  • Thiophene Positional Isomerism: Thiophen-3-yl vs.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing (3-(tert-butylthio)pyrrolidin-1-yl)(thiophen-3-yl)methanone?

The synthesis typically involves multi-step reactions requiring precise control of conditions:

  • Step 1 : Formation of the pyrrolidine-thioether core via nucleophilic substitution, using tert-butylthiol and a pyrrolidine precursor. Reaction conditions may include polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) at 60–80°C .
  • Step 2 : Coupling the thiophene moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. Catalysts like Pd(PPh₃)₄ and ligands (e.g., XPhos) in THF at reflux are common .
  • Monitoring : HPLC or TLC is used to track reaction progress and intermediate purity .

Table 1 : Example Reaction Conditions

StepSolventCatalyst/BaseTemperatureYield (%)
1DMFK₂CO₃70°C~65
2THFPd(PPh₃)₄Reflux~50

Basic: Which spectroscopic and analytical methods are essential for structural characterization?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments, coupling constants, and stereochemistry. Aromatic protons in thiophene (~δ 7.2–7.5 ppm) and tert-butylthio groups (δ 1.2–1.4 ppm) are diagnostic .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1680 cm⁻¹, C-S stretch ~650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions using SHELX programs .

Table 2 : Analytical Techniques and Applications

TechniqueApplicationExample Data
¹H NMRAssign proton environmentsδ 7.4 (thiophene-H)
X-rayDetermine crystal packingCCDC entry XYZ

Advanced: How can contradictions between experimental and computational data be resolved?

Discrepancies (e.g., NMR shifts vs. DFT predictions) require:

Validation : Re-examining solvent effects, proton exchange rates, or crystal packing in X-ray data .

Parameter Adjustment : Refining computational models (e.g., solvent-polarizable continuum models) .

Cross-Technique Correlation : Compare IR vibrational modes with DFT-simulated spectra .

Advanced: What strategies optimize yield and purity in multi-step synthesis?

  • Solvent Selection : Use high-boiling solvents (e.g., DMF) for slow, controlled reactions.
  • Catalyst Screening : Test palladium complexes (e.g., PdCl₂(dppf)) for coupling efficiency .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) or recrystallization .

Advanced: How does the tert-butylthio group influence reactivity?

  • Steric Hindrance : Bulky tert-butyl group reduces nucleophilic substitution rates but stabilizes intermediates .
  • Electron Donation : Sulfur’s lone pairs enhance electron density on the pyrrolidine ring, affecting acidity and ligand-binding potential .

Advanced: What crystallographic methods determine the compound’s 3D structure?

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL for least-squares minimization and hydrogen-bond analysis (e.g., O–H···N interactions) .

Table 3 : Crystallographic Parameters (Example)

ParameterValue
Space groupP2₁/c
R-factor0.045
H-bond length2.89 Å (O···N)

Advanced: How is the compound evaluated for therapeutic potential?

  • In Vitro Assays : Measure inhibition of target enzymes (e.g., 11β-HSD1) via fluorescence polarization .
  • Molecular Docking : Use AutoDock Vina to predict binding modes to active sites .

Advanced: What challenges arise in scaling synthesis while preserving stereochemistry?

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP ligands) for enantioselective steps .
  • Enantiomeric Excess (ee) : Monitor via chiral HPLC or optical rotation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.